molecular formula C15H11N3OS B262033 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile

Cat. No. B262033
M. Wt: 281.3 g/mol
InChI Key: GNZKELASMNXPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile, also known as EPPS, is a chemical compound that has gained popularity in scientific research due to its unique properties. EPPS is a heterocyclic compound that contains two carbonitrile groups, a sulfanyl group, and a pyridine ring. Its chemical formula is C16H13N3O2S, and its molecular weight is 319.36 g/mol.

Mechanism of Action

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile acts as a buffer by accepting or donating protons in solution, thus helping to maintain a stable pH. It is a zwitterionic compound, meaning it has both positive and negative charges in its structure, which allows it to act as a buffer over a broad pH range.
Biochemical and Physiological Effects:
2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been shown to have minimal effects on biological systems, making it an ideal buffer for many applications. It has been used in a variety of studies, including enzyme kinetics, protein stability, and electrophysiology.

Advantages and Limitations for Lab Experiments

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has several advantages over other buffers. It has a high buffering capacity and is effective over a broad pH range. It is also relatively inexpensive and easy to synthesize. However, 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has some limitations, including its low solubility in water and its tendency to form complexes with metal ions, which can interfere with some assays.

Future Directions

There are several potential future directions for research involving 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile. One area of interest is the development of new 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile derivatives with improved properties, such as increased solubility or reduced metal ion binding. Another area of interest is the use of 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile in drug delivery systems, as its buffering capacity could help to maintain the stability of drugs in solution. Additionally, 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile could be used in the development of biosensors, as its pH sensitivity could be used to detect changes in biological systems.

Synthesis Methods

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile can be synthesized through a one-pot reaction involving the condensation of ethyl cyanoacetate, phenylacetonitrile, and thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been extensively studied in scientific research due to its ability to act as a buffer in biological and biochemical assays. Its buffering capacity is similar to that of HEPES, another commonly used buffer. 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been shown to be effective in maintaining the pH of solutions in a narrow range, which is essential for many biological and biochemical processes.

properties

Product Name

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

2-ethoxy-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11N3OS/c1-2-19-14-11(8-16)13(10-6-4-3-5-7-10)12(9-17)15(20)18-14/h3-7H,2H2,1H3,(H,18,20)

InChI Key

GNZKELASMNXPMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C#N

Canonical SMILES

CCOC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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